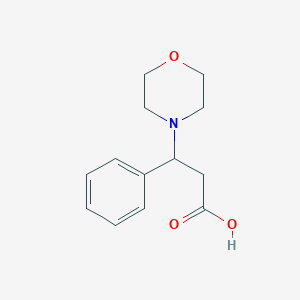

3-Morpholin-4-YL-3-phenyl-propionic acid

Description

3-Morpholin-4-YL-3-phenyl-propionic acid is a synthetic organic compound combining a morpholine ring, a phenyl group, and a propionic acid backbone. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate solubility and bioavailability .

However, the absence of direct experimental data in the evidence necessitates inferring properties from structurally related compounds.

Properties

IUPAC Name |

3-morpholin-4-yl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)10-12(11-4-2-1-3-5-11)14-6-8-17-9-7-14/h1-5,12H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAGJIXXJCVNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-YL-3-phenyl-propionic acid typically involves the Michael addition of morpholine to α-bromoacrylic acid esters . This one-pot synthesis is convenient and efficient, allowing for the production of α-bromo-substituted β-amino acid esters . The reaction conditions often include the use of solvents like acetone or chloroform and bases such as triethylamine .

Industrial Production Methods: While specific industrial production methods for 3-Morpholin-4-YL-3-phenyl-propionic acid are not widely documented, the general approach involves the large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-YL-3-phenyl-propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products:

Substitution Products: Various substituted morpholine derivatives.

Oxidation Products: Oxidized forms of the phenyl group or the morpholine ring.

Reduction Products: Reduced forms of the phenyl group or the morpholine ring.

Scientific Research Applications

Chemistry: 3-Morpholin-4-YL-3-phenyl-propionic acid is used as a building block in organic synthesis, particularly in the creation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure .

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of various medicinal compounds .

Industry: In industrial applications, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Morpholin-4-YL-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes . This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine-Containing Propionic Acid Derivatives

Key Observations:

Structural Variations: The phenyl group in the target compound distinguishes it from simpler analogs like 3-Morpholin-4-yl-propionic acid, which lacks aromaticity. This substitution likely increases lipophilicity, impacting membrane permeability in biological systems. Sulfonyl and nitro groups in analogs (e.g., CAS 848178-48-3, 300541-93-9) introduce polar or electron-withdrawing effects, altering reactivity and solubility .

Physicochemical Properties :

- The hydrochloride salt of 3-Morpholin-4-yl-propionic acid (CAS 6319-95-5) has a molecular weight of 195.64 g/mol, suggesting higher solubility in polar solvents compared to the free acid .

- The sulfonyl-containing analog (CAS 848178-48-3) has a higher molecular weight (223.25 g/mol) due to the sulfur and additional oxygen atoms, which may increase acidity and stability .

Applications :

- Most compounds serve as pharmaceutical intermediates (e.g., CAS 848178-48-3, 300541-93-9) for synthesizing bioactive molecules .

- 3-Morpholin-4-yl-propionic acid hydrochloride (CAS 6319-95-5) is explicitly marketed for laboratory use, emphasizing its role in chemical synthesis .

Research Findings and Implications

Synthetic Utility : Morpholine derivatives are prized for their modular synthesis. For example, the morpholine ring can be introduced via nucleophilic substitution or reductive amination, enabling diverse functionalization .

Toxicological Gaps : highlights that toxicological profiles for many morpholine derivatives remain understudied, warranting caution in handling and application .

Commercial Availability : Suppliers like CymitQuimica and Fluorochem offer several analogs, indicating industrial demand for these building blocks .

Biological Activity

3-Morpholin-4-YL-3-phenyl-propionic acid (MOPPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of MOPPA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MOPPA features a morpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

MOPPA's biological activity is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : MOPPA has been shown to inhibit enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of various receptors, altering their activity and influencing downstream signaling pathways.

Biological Activities

MOPPA exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that MOPPA possesses antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that MOPPA may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : MOPPA has been investigated for its potential to reduce inflammation in various models, indicating a role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of MOPPA:

- Antimicrobial Efficacy : A study demonstrated that MOPPA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Activity : In vitro studies showed that MOPPA inhibited the growth of human cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported at concentrations as low as 25 µM .

- Anti-inflammatory Studies : Animal models treated with MOPPA showed reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.